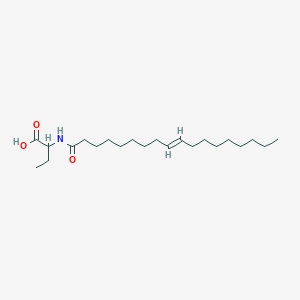
2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone, also known as menadione or vitamin K3, is a synthetic compound that belongs to the naphthoquinone family. It is a yellow crystalline powder that is soluble in water and ethanol. Menadione is an essential nutrient for human health, as it plays a crucial role in blood clotting and bone metabolism.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone is related to its ability to act as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the post-translational modification of proteins involved in blood clotting and bone metabolism. Menadione is converted to menaquinone-4 (MK-4) in the body, which is then used to activate various proteins involved in these processes.
Biochemical and Physiological Effects:
Menadione has been found to have a variety of biochemical and physiological effects, including its role in blood clotting, bone metabolism, and antioxidant activity. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menadione has several advantages for use in lab experiments, including its stability and solubility in water and ethanol. It is also relatively inexpensive and readily available. However, 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone has some limitations, including its potential toxicity at high doses and its potential to interfere with other biochemical processes.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone, including its potential use in cancer treatment, neuroprotection, and anti-inflammatory therapies. Further studies are needed to elucidate the precise mechanisms of action of 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone and to determine the optimal dosage and administration routes for therapeutic use. Additionally, research is needed to investigate the potential side effects and toxicity of 2-hydroxy-3-(2-oxo-2-phenylethyl)naphthoquinone at high doses.
Métodos De Síntesis
Menadione can be synthesized through various methods, including the oxidation of 2-methyl-1,4-naphthoquinone or the condensation of 2-acetylnaphthalene with ethyl acetoacetate. However, the most common method of synthesis is the reaction between 2-methylnaphthalene and carbon monoxide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Menadione has been extensively studied for its potential therapeutic applications, including its role in cancer treatment, neuroprotection, and anti-inflammatory effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Menadione has also been found to protect neurons from oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-hydroxy-3-phenacylnaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c19-15(11-6-2-1-3-7-11)10-14-16(20)12-8-4-5-9-13(12)17(21)18(14)22/h1-9,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEXUBKHTZGOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)


![7-(2-furylmethyl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5745706.png)
![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5745714.png)

![2-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5745721.png)

![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)
![N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5745756.png)
![2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5745763.png)
![4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5745769.png)

![4-[3-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5745786.png)